

Whitepaper: The Role of C14 Ceramide in Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C14 Ceramide**

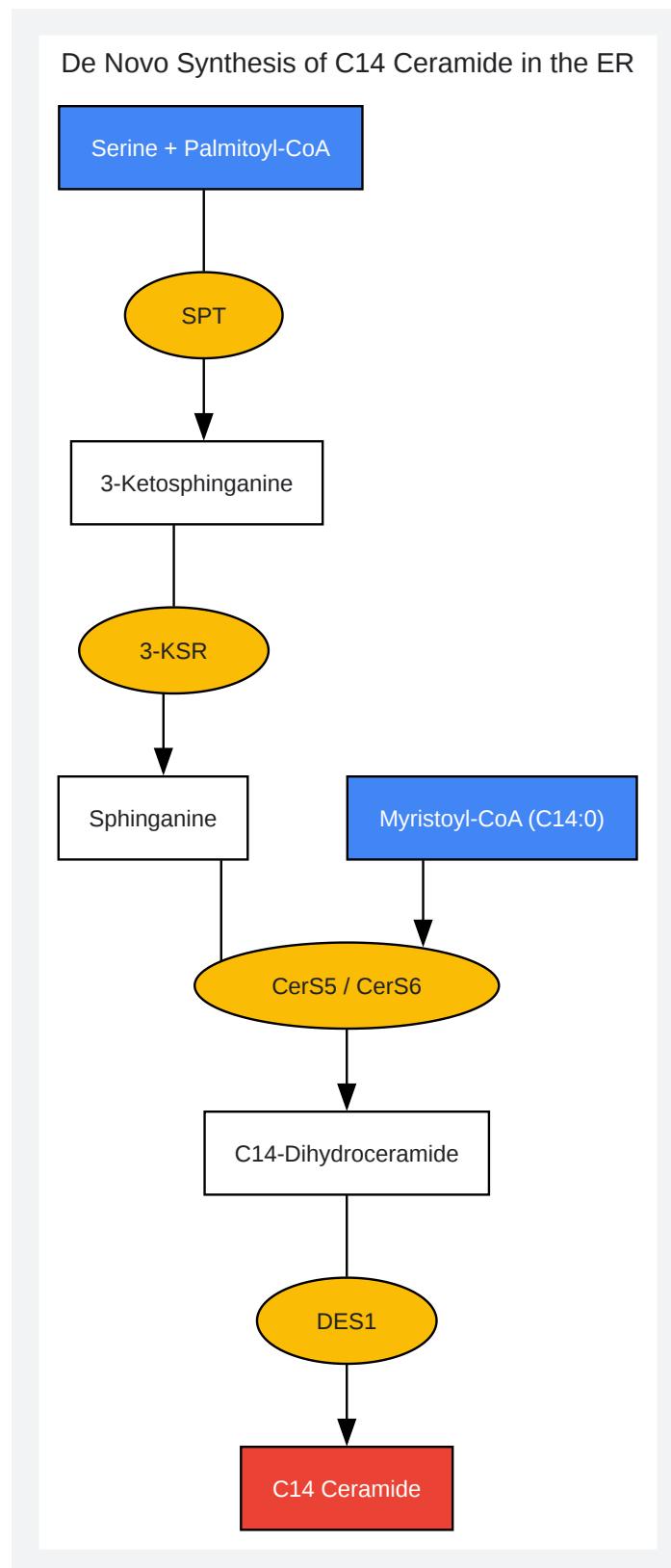
Cat. No.: **B2986048**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ceramides, a class of bioactive sphingolipids, are crucial regulators of cellular processes, including apoptosis, cell cycle arrest, and stress responses.^{[1][2][3]} The N-acyl chain length of ceramides dictates their specific biological functions. This technical guide focuses on **C14 ceramide** (myristoyl-ceramide), an endogenous lipid primarily generated by ceramide synthases 5 and 6 (CerS5/6).^{[4][5][6]} Emerging evidence highlights a significant role for **C14 ceramide** in the induction of endoplasmic reticulum (ER) stress, a cellular state triggered by the accumulation of unfolded or misfolded proteins.^{[5][7]} This document provides an in-depth analysis of the molecular mechanisms by which **C14 ceramide** instigates ER stress, the activation of the Unfolded Protein Response (UPR), and the downstream signaling cascades that lead to inflammation and apoptosis. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways to offer a comprehensive resource for professionals in research and drug development.


Introduction to C14 Ceramide and ER Stress The Endoplasmic Reticulum and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of secretory and transmembrane proteins, as well as lipid biosynthesis.^{[1][6][8]}

Perturbations to ER homeostasis—such as altered calcium levels, oxidative stress, or an overload of protein synthesis—can lead to the accumulation of unfolded proteins, a condition known as ER stress.^[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).^{[1][7]} The UPR is mediated by three primary ER-transmembrane sensors: Inositol-requiring enzyme 1 α (IRE1 α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).^{[1][7]} While initially a pro-survival response aimed at restoring ER function, prolonged or severe ER stress shifts the UPR towards pro-apoptotic signaling.^{[1][2]}

C14 Ceramide: Synthesis and Significance

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingoid base linked to a fatty acid.^{[3][6]} The length of the fatty acid chain (ranging from C14 to C26) is a critical determinant of the ceramide's function.^{[3][9][10]} **C14 ceramide** specifically contains a 14-carbon myristoyl chain. Its de novo synthesis occurs in the ER, beginning with the condensation of serine and palmitoyl-CoA.^{[6][8]} The key step for **C14 ceramide** generation is the acylation of the sphinganine backbone with myristoyl-CoA, a reaction catalyzed predominantly by ceramide synthases 5 and 6 (CerS5 and CerS6).^{[5][6][11]} Subsequent desaturation of C14-dihydroceramide produces **C14 ceramide**.^{[3][8]} Dysregulation of **C14 ceramide** levels has been implicated in intestinal inflammation and lipotoxic cardiomyopathy.^{[5][11]}

[Click to download full resolution via product page](#)

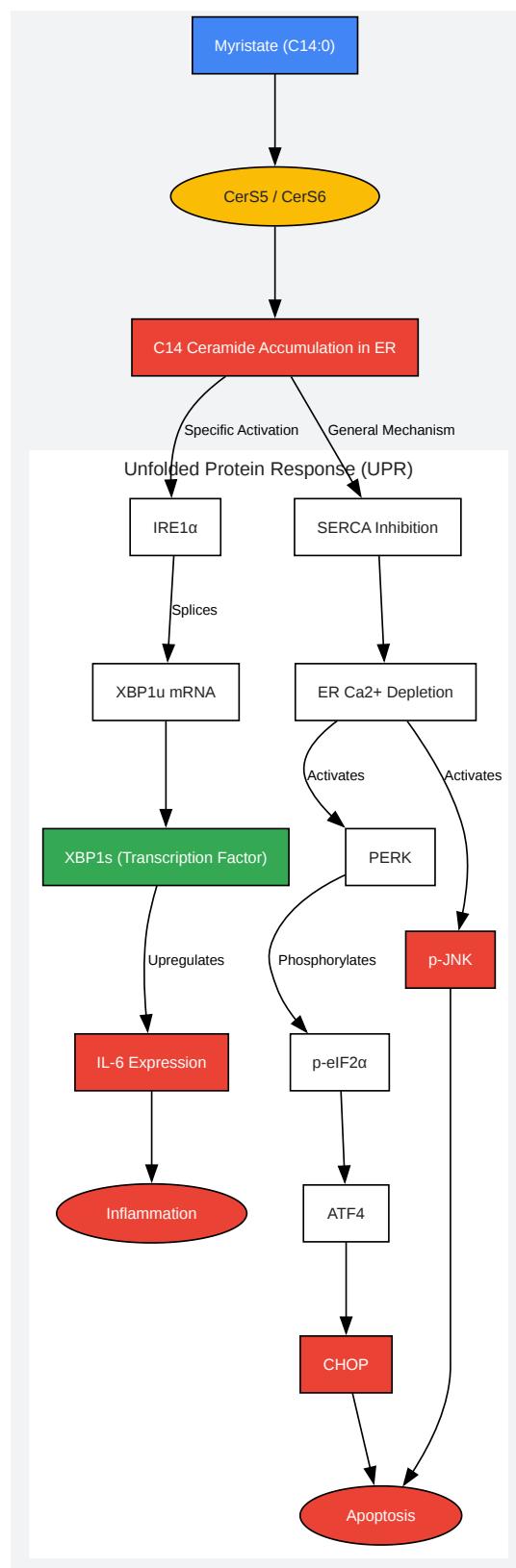
Caption: De Novo Synthesis Pathway of **C14 Ceramide**.

Molecular Mechanisms of C14 Ceramide-Induced ER Stress

C14 ceramide induces ER stress through specific molecular interactions that activate the UPR signaling pathways. This is distinct from the effects of other saturated fatty acids like palmitate, which do not robustly induce the same ER stress signature.[\[5\]](#)

Activation of the IRE1 α -XBP1 Pathway

Studies in intestinal epithelial cells have shown that myristate (C14:0), the precursor fatty acid for **C14 ceramide**, specifically induces the IRE1 α branch of the UPR.[\[5\]](#)


- **IRE1 α Activation:** Increased levels of **C14 ceramide** in the ER membrane are thought to alter membrane properties, leading to the oligomerization and autophosphorylation of the IRE1 α sensor protein.[\[5\]](#)[\[9\]](#)
- **XBP1 Splicing:** Activated IRE1 α exhibits endoribonuclease activity, which excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[\[1\]](#)[\[5\]](#)
- **Translational Frameshift:** This splicing event results in a translational frameshift, producing a potent transcription factor known as spliced XBP1 (XBP1s).[\[5\]](#)
- **Target Gene Expression:** XBP1s translocates to the nucleus and upregulates genes involved in restoring ER homeostasis. However, under chronic **C14 ceramide**-induced stress, it can also promote the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[\[5\]](#)

General Ceramide-Mediated ER Stress Mechanisms

While the IRE1 α pathway is specifically linked to **C14 ceramide**, other general mechanisms of ceramide-induced ER stress likely contribute. Exogenous short-chain ceramides have been shown to activate multiple UPR arms and disrupt ER function through the following mechanisms:

- **Disruption of ER Ca²⁺ Homeostasis:** Ceramides can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[13\]](#) This inhibition leads to the depletion of calcium stores within the ER, a potent trigger for ER stress and the UPR.[\[1\]](#)

- Activation of the PERK-eIF2 α Pathway: ER stress, including Ca $^{2+}$ disruption, activates the PERK kinase.^[1] PERK then phosphorylates the eukaryotic initiation factor 2 α (eIF2 α), which globally attenuates protein translation to reduce the protein load on the ER. Paradoxically, this also promotes the translation of specific mRNAs, like that of Activating Transcription Factor 4 (ATF4), which upregulates pro-apoptotic genes such as CHOP.^[1]

[Click to download full resolution via product page](#)

Caption: C14 Ceramide-Induced ER Stress and UPR Signaling.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of ceramides on ER stress markers. Note that many foundational studies used exogenous, cell-permeable short-chain ceramides (e.g., C2-ceramide) to establish the general mechanism.

Table 1: Effect of Exogenous Ceramide on UPR Activation Data derived from studies on human adenoid cystic carcinoma cells using C2-ceramide.

Parameter	Treatment	Concentration	Time (hours)	Observed Effect	Citation
XBP1 mRNA Splicing	C2-Ceramide	10-100 µM	6	Dose-dependent increase in XBP1s	[1]
C2-Ceramide	10-100 µM	12	Sustained, higher levels of XBP1s		[1]
GRP78 Expression	C2-Ceramide	100 µM	6	Significant increase in GRP78 mRNA	[1]
C2-Ceramide	100 µM	12	Further increase in GRP78 mRNA		[1]
EIF2α Phosphorylation	C2-Ceramide	50-100 µM	12	Dose-dependent increase in p-EIF2α	[1]

Table 2: Myristate-Induced **C14 Ceramide** Generation and ER Stress Data derived from studies on intestinal epithelial cells.

Parameter	Treatment	Effect on C14-Ceramide Levels	Effect on XBP1 Splicing	Effect on IL-6 Expression	Citation
Myristate (C14:0)	Myristate-enriched diet	Significant increase	Significant increase	Significant increase	[5]
Palmitate (C16:0)	Palmitate treatment	No significant change	No significant change	No significant change	[5]
CerS5/6 Inhibition	Myristate + FB1* or siRNA	Suppressed C14-ceramide generation	Suppressed myristate-induced XBP1s	Suppressed myristate-induced IL-6	[5]

*FB1: Fumonisin B1, a pharmacological inhibitor of ceramide synthases.

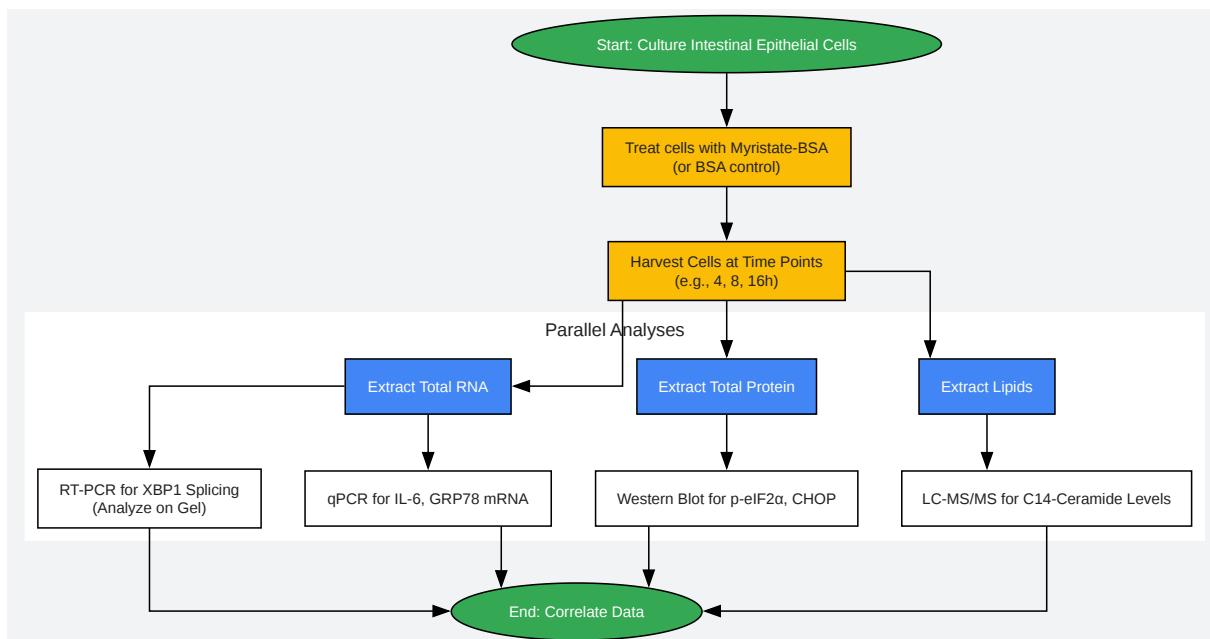
Key Experimental Protocols

This section outlines the methodologies used to investigate the role of **C14 ceramide** in ER stress.

Cell Culture and Fatty Acid Treatment

- Cell Lines: Intestinal epithelial cell lines (e.g., SK-CO15, Caco-2) or other relevant cell types are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).[5]
- Fatty Acid Preparation: Sodium myristate (C14:0) or sodium palmitate (C16:0) is dissolved in sterile water at 70°C and then complexed with fatty-acid-free Bovine Serum Albumin (BSA) to create a stock solution (e.g., 5 mM fatty acid in 10% BSA).
- Treatment: Cells are serum-starved for a brief period (e.g., 2 hours) before treatment with the fatty acid-BSA complex or BSA control for the desired time points (e.g., 4-24 hours).[5]

Analysis of ER Stress Markers


- RNA Isolation and RT-PCR for XBP1 Splicing:

- Total RNA is extracted from treated cells using a standard kit (e.g., TRIzol).
- cDNA is synthesized via reverse transcription.
- PCR is performed using primers that flank the 26-nucleotide intron in XBP1 mRNA.
- PCR products are resolved on a high-resolution agarose gel (e.g., 3%). Unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands.[1][5]
- Real-Time Quantitative PCR (qPCR):
 - Following RNA isolation and cDNA synthesis, qPCR is performed using SYBR Green or TaqMan probes with specific primers for target genes like GRP78 (also known as HSPA5), CHOP (DDIT3), and IL6.
 - Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB).[1][5]
- Western Blotting:
 - Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein concentration is determined (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of ER stress proteins (e.g., anti-p-eIF2 α , anti-eIF2 α , anti-GRP78, anti-CHOP).
 - Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.[1]

Ceramide Analysis and Manipulation

- Lipidomics by Mass Spectrometry:
 - Lipids are extracted from cell pellets using a solvent system (e.g., methanol/chloroform).

- Internal standards for different ceramide species are added for quantification.
- Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the levels of specific ceramide species, including **C14 ceramide**.^[5]
- Inhibition of Ceramide Synthesis:
 - Pharmacological: Cells are pre-treated with Fumonisin B1 (FB1), a broad-spectrum inhibitor of CerS, before adding myristate.^[5]
 - Genetic: Cells are transfected with small interfering RNA (siRNA) specifically targeting CERS5 and/or CERS6 to knock down their expression. A non-targeting control siRNA is used as a negative control. Knockdown efficiency is confirmed by qPCR or Western blot.^[5]

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Studying **C14 Ceramide**-Induced ER Stress.

Conclusion and Therapeutic Implications

The evidence strongly indicates that **C14 ceramide**, generated via CerS5/6, is a specific and potent inducer of the IRE1α-XBP1 branch of the Unfolded Protein Response.^[5] This targeted activation, coupled with general ceramide-induced disruptions in ER calcium homeostasis, can lead to pro-inflammatory and pro-apoptotic outcomes.^{[1][5]} Understanding this specific lipid-mediated ER stress pathway is critical for diseases characterized by both metabolic dysregulation and inflammation, such as inflammatory bowel disease, non-alcoholic steatohepatitis, and certain cancers.^{[5][14]}

For drug development professionals, the enzymes CerS5 and CerS6 represent potential therapeutic targets. Specific inhibitors of these synthases could be explored to selectively reduce **C14 ceramide** levels in pathological contexts, thereby alleviating ER stress and its detrimental consequences without broadly affecting the metabolism of other essential ceramide species. Further research is needed to fully elucidate the role of **C14 ceramide** in various cell types and disease models and to develop targeted therapeutics against this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca²⁺ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic reticulum stress and mitochondrial dysfunction during aging: Role of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]
- 14. Triangulated Mal-Signaling in Alzheimer's Disease: Roles of Neurotoxic Ceramides, ER Stress, and Insulin Resistance Reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Whitepaper: The Role of C14 Ceramide in Endoplasmic Reticulum Stress]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2986048#c14-ceramide-s-role-in-endoplasmic-reticulum-stress>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com